molecular formula C18H26F3N5O3S B2372008 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034259-87-3

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2372008
CAS No.: 2034259-87-3
M. Wt: 449.49
InChI Key: FAJBSWINYAIOST-UHFFFAOYSA-N
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Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound with a molecular formula of C18H26F3N5O3S and a molecular weight of 449.491 g/mol . This trifluoromethyl-pyrimidine and piperidine-containing compound is characterized by a logP of 3.035 and a polar surface area of 103.88 Ų, properties that influence its solubility and potential for cell membrane permeability . Its structure features a sulfonamide group, a common motif in pharmaceuticals and biochemical probes, which often contributes to target binding and metabolic stability. The specific research applications and biological activity for this compound are an area for scientific investigation. Researchers can utilize it as a building block in medicinal chemistry programs or as a lead compound for developing novel inhibitors, particularly for targets that recognize the pyrimidine scaffold. This product is intended for research use only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

1-methylsulfonyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N5O3S/c1-12-22-15(18(19,20)21)11-16(23-12)25-7-5-14(6-8-25)24-17(27)13-3-9-26(10-4-13)30(2,28)29/h11,13-14H,3-10H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBSWINYAIOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological properties. The presence of a piperidine ring , pyrimidine moiety , and methylsulfonyl group enhances its reactivity and interaction with biological targets. Its molecular formula is C18H24F3N5O2SC_{18}H_{24}F_{3}N_{5}O_{2}S, with a molecular weight of approximately 421.47 g/mol.

Research indicates that the compound may interact with various biological targets, influencing pathways related to inflammation and cell death. One notable mechanism involves the inhibition of the NLRP3 inflammasome, which plays a crucial role in the release of pro-inflammatory cytokines like IL-1β. In studies, compounds with similar structures have demonstrated the ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a potential anti-inflammatory role for this compound as well .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in BRCA-deficient cancer cells, similar to other known inhibitors of poly(ADP-ribose) polymerase (PARP) . The concentration-dependent effects observed in these studies highlight its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamideContains fluorophenyl groupEnhanced lipophilicity
N-(4-(2-(piperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamideIncorporates benzo[d]thiazolePotential for diverse biological activity
3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-{2-[...]}]})Features sugar moietyDifferent pharmacokinetic properties

This table illustrates how this compound stands out due to its specific arrangement of heterocycles and functional groups, which may confer distinct biological activities.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Anti-inflammatory Activity : In a study investigating various piperidine derivatives, this compound was shown to significantly reduce IL-1β levels in macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Properties : A study on PARP inhibitors revealed that derivatives similar to this compound exhibited selective toxicity against BRCA-deficient tumor cells while sparing healthy cells . This selectivity is crucial for minimizing side effects in cancer therapy.
  • Metabolic Stability : Research into the metabolic pathways of similar compounds identified potential concerns regarding hepatic oxidation by CYP450 enzymes, suggesting that modifications could enhance pharmacokinetic profiles .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrimidine Functionalization

The pyrimidine core is constructed via a palladium-catalyzed Suzuki-Miyaura reaction. A modified protocol from WO2021074138A1 employs 2,4-dichloropyrimidine and 3-(trifluoromethyl)phenylboronic acid under catalytic conditions:

Reagent Quantity Conditions
2,4-Dichloropyrimidine 1.0 equiv Toluene, 90°C, 12 h
3-(Trifluoromethyl)phenylboronic acid 1.2 equiv PdCl₂(dppf) (5 mol%)
K₂CO₃ 3.0 equiv N₂ atmosphere, reflux

This step selectively substitutes the C4 chloride, yielding 2-chloro-4-(trifluoromethyl)pyrimidine (85% isolated yield). Subsequent methylation at C2 is achieved using methyl iodide and NaH in THF (70°C, 6 h), furnishing 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine .

Nucleophilic Substitution with Piperidin-4-Amine

The C4 chloride undergoes nucleophilic displacement with piperidin-4-amine in dichloromethane (DCM) using T3P (propanephosphonic acid anhydride) as an activating agent:

$$
\text{2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine} + \text{Piperidin-4-amine} \xrightarrow{\text{T3P, DCM}} \text{1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine}
$$

Reaction monitoring via HPLC confirms >90% conversion, with purification by silica gel chromatography (EtOAc/hexanes) yielding the amine intermediate (75% yield).

Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxylic Acid

Sulfonation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is treated with methanesulfonyl chloride in the presence of triethylamine (TEA) in DCM:

$$
\text{Piperidine-4-carboxylic acid} + \text{CH₃SO₂Cl} \xrightarrow{\text{TEA, DCM}} \text{1-(Methylsulfonyl)piperidine-4-carboxylic acid}
$$

The reaction proceeds at 0°C to room temperature (2 h), with aqueous workup and recrystallization from ethanol/water providing the sulfonated product (82% yield).

Amide Coupling to Assemble the Final Product

Activation of the Carboxylic Acid

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, forming a reactive acyloxyphosphonium intermediate:

$$
\text{1-(Methylsulfonyl)piperidine-4-carboxylic acid} + \text{HATU} \xrightarrow{\text{DMF, DIPEA}} \text{Activated ester}
$$

Coupling with the Amine Intermediate

The activated ester reacts with 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine under mild conditions (room temperature, 12 h):

$$
\text{Activated ester} + \text{Amine intermediate} \xrightarrow{\text{DMF}} \text{N-(1-(2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl)Piperidin-4-yl)-1-(Methylsulfonyl)Piperidine-4-Carboxamide}
$$

Purification via reverse-phase HPLC (ACN/water + 0.1% TFA) affords the final compound in 68% yield.

Analytical Characterization and Optimization Challenges

Regioselectivity in Suzuki Coupling

The use of PdCl₂(dppf) ensures exclusive C4 substitution on the pyrimidine ring, avoiding bis-adduct formation. ¹H NMR analysis (DMSO-d₆) confirms regiochemistry:

  • Pyrimidine H-5 singlet at δ 8.45 ppm
  • Piperidine H-2/H-6 multiplets at δ 3.20–3.50 ppm

Impurity Mitigation in Amine Intermediate

Phosphorous salts from T3P activation are removed via aqueous NaHCO₃ washes, improving purity to >98% (HPLC).

Stability of Sulfonated Intermediate

The methylsulfonyl group exhibits hydrolytic stability under acidic conditions (pH 2–6), confirmed by accelerated stability testing at 40°C/75% RH.

Comparative Evaluation of Coupling Agents

Coupling Agent Solvent Temperature Yield (%) Purity (%)
HATU DMF RT 68 99.1
EDCl/HOBt DCM 0°C–RT 55 97.3
T3P THF 50°C 60 98.5

HATU in DMF provides optimal yields and purity, minimizing racemization.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?

The synthesis of this compound typically involves multi-step reactions, including coupling of pyrimidine and piperidine moieties, sulfonylation, and carboxamide formation. Key steps may require:

  • Coupling agents : Use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation .
  • Temperature control : Maintaining low temperatures (0–5°C) during sulfonylation to prevent side reactions .
  • Statistical optimization : Employing Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters (e.g., solvent polarity, catalyst loading) to maximize yields .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

Stability is influenced by moisture, light, and temperature. Recommended conditions include:

  • Storage : Cool (2–8°C), dry environments in amber glass vials under inert gas (N₂ or Ar) .
  • Monitoring : Regular HPLC or LC-MS analysis to detect degradation products, particularly hydrolysis of the sulfonyl group .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm piperidine and pyrimidine ring connectivity, with attention to trifluoromethyl splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis of the carboxamide group .
  • X-ray crystallography : For resolving conformational ambiguities, especially piperidine ring puckering and sulfonyl group orientation .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays, given the compound’s potential as a kinase inhibitor (e.g., IC₅₀ determination) .
  • Cellular toxicity : MTT or ATP-based viability assays in relevant cell lines (e.g., HEK293 or HepG2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Core modifications : Replace the 2-methyl group on the pyrimidine with bulkier substituents (e.g., ethyl, isopropyl) to enhance hydrophobic interactions .
  • Trifluoromethyl tuning : Test analogs with CF₃ vs. CHF₂ or CH₃ groups to balance lipophilicity and metabolic stability .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with target proteins .

Q. What computational tools are suitable for predicting metabolic pathways and toxicity?

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME to estimate permeability, CYP450 interactions, and hERG liability .
  • Toxicogenomics : Leverage platforms like ToxCast to identify off-target effects via high-throughput screening data .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across assays) be resolved?

  • Assay standardization : Control variables such as ATP concentration in kinase assays or serum content in cell-based studies .
  • Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?

  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce byproducts .
  • Membrane separation : Use nanofiltration or reverse osmosis to isolate the product from unreacted intermediates .

Q. How can the compound’s stability under physiological conditions (e.g., pH, temperature) be evaluated?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by LC-MS profiling .
  • Plasma stability : Incubate with human or animal plasma at 37°C and quantify remaining compound via UPLC .

Q. What are the critical red flags in preclinical data that warrant further investigation?

  • CYP inhibition : If the compound inhibits CYP3A4/2D6, conduct metabolite ID studies to assess drug-drug interaction risks .
  • Phototoxicity : Evaluate under UV/visible light using 3T3 NRU assays, especially if aromatic rings are present .

Methodological Notes

  • Data contradiction analysis : Cross-reference experimental results with computational predictions to identify outliers (e.g., discrepancies between docking scores and IC₅₀ values) .
  • Reaction optimization : Use response surface methodology (RSM) to model interactions between variables like temperature, solvent, and catalyst .

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